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  • Product: methyl 4,6-diethoxy-1H-indole-2-carboxylate
  • CAS: 887360-82-9

Core Science & Biosynthesis

Foundational

crystal structure analysis of methyl 4,6-diethoxy-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate Executive Summary The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Understanding the precise three-dimensional arrangement of atoms in indole derivatives is paramount for rational drug design, as solid-state properties directly influence bioavailability, stability, and manufacturability. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of a representative indole derivative, Methyl 4,6-diethoxy-1H-indole-2-carboxylate.

This document moves beyond a simple recitation of methods. It elucidates the scientific rationale behind each step, from initial synthesis and crystallization to final data analysis and deposition. We explore not only the "how" but the "why," offering field-proven insights into optimizing each stage of the crystallographic workflow. The protocols described herein are designed as a self-validating system, emphasizing data quality, structural integrity, and adherence to international standards for scientific rigor. By grounding our discussion in authoritative principles and methodologies, this guide serves as a technical resource for both seasoned crystallographers and medicinal chemists seeking to leverage structural insights in their research.

The Strategic Importance of Indole Scaffolds & Crystal Engineering

The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[3] Its derivatives have demonstrated extensive therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders.[1][4] Compounds such as Indomethacin (an anti-inflammatory agent) and Vinca alkaloids (anticancer agents) highlight the clinical significance of this heterocyclic system.[2]

However, the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Crystal engineering—the design and understanding of molecular solids—is therefore a critical discipline in drug development. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of a crystalline material, providing unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[5][6] This knowledge is vital for identifying and characterizing polymorphs, understanding solubility, and ensuring the stability of an active pharmaceutical ingredient (API).

This guide uses Methyl 4,6-diethoxy-1H-indole-2-carboxylate as a case study to illustrate the complete process of modern structural elucidation.

From Molecule to Single Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This initial phase is often the most challenging bottleneck in structural analysis.[6]

Proposed Synthesis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

While various methods exist for indole synthesis, a robust approach involves the sequential coupling and cyclization of an appropriate aryl halide with methyl propiolate.[7] This strategy offers a flexible entry to functionalized indoles. The synthesis of the title compound would logically proceed from a suitably substituted aniline or iodobenzene precursor, followed by esterification if necessary.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD—typically well-ordered, and of an appropriate size (0.1-0.3 mm)—is a process of controlled nucleation and growth from a supersaturated solution.[8] The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[8] An ideal solvent is one in which the compound is moderately soluble, allowing for the creation of a nearly saturated solution at room temperature.

  • Solution Preparation: Dissolve a small amount (5-10 mg) of Methyl 4,6-diethoxy-1H-indole-2-carboxylate in the chosen solvent (e.g., ethyl acetate) in a small, clean vial. Use the minimum amount of solvent necessary to fully dissolve the compound with gentle warming if required.

  • Inducing Supersaturation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes using a needle. This is the crucial step for controlling the rate of evaporation. A slower rate of evaporation is almost always preferable as it allows molecules more time to arrange themselves into a well-ordered crystal lattice.[8]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, they should be carefully harvested using a nylon loop or a fine needle and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Other common techniques include vapor diffusion, where a precipitant vapor diffuses into the compound's solution, and anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly introduced.[9]

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Structure Determination Synthesis Chemical Synthesis of Indole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Screening Solvent Solubility Screening Purification->Screening Purified Compound Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Optimized Conditions Harvesting Crystal Harvesting & Mounting Growth->Harvesting Single Crystals DataCollection SC-XRD Data Collection Harvesting->DataCollection Mounted Crystal StructureSolution Structure Solution, Refinement & Analysis DataCollection->StructureSolution Diffraction Data Deposition Data Validation & Deposition (CCDC) StructureSolution->Deposition Finalized Structure (CIF)

Caption: Overall workflow from synthesis to final data deposition.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the 3D Architecture

SCXRD operates on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular crystal lattice.[10] By measuring the positions and intensities of the diffracted beams, one can reconstruct a three-dimensional model of the electron density, and thus the atomic structure.[11]

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has sharp edges and no visible cracks or defects. It is mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are used by the control software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant dataset.[12] This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam and recording the diffraction patterns.[13]

  • Data Integration: The collected images are processed to measure the intensity of each reflection and correct for experimental factors.[14] This process yields a reflection file (typically with an .hkl extension) that forms the input for structure solution.

From Diffraction Pattern to Molecular Model: Data Processing and Structure Elucidation

The transition from raw diffraction intensities to a refined molecular model is a computationally intensive process, typically managed within integrated software suites.

Structure Solution and Refinement

The primary challenge in crystallography is the "phase problem": detectors measure intensities (the amplitude squared of the diffracted wave), but information about the phase of the wave is lost. Solving the structure requires finding these missing phases.

The Olex2 software provides a user-friendly graphical interface for the powerful SHELX suite of programs, which is the standard for small-molecule crystallography.[15][16][17]

  • Structure Solution: For small molecules, direct methods (implemented in programs like SHELXT) are typically used to estimate the initial phases and generate a preliminary electron density map.[18] This map often reveals a significant portion of the molecular structure.

  • Model Building: An initial atomic model is built by assigning atom types (C, N, O) to the strongest peaks in the electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (with programs like SHELXL).[10] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the fit is monitored using the R-factor (R1), with lower values indicating a better fit.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," though they can sometimes be located directly from the electron density map.[19]

  • Finalization: The refinement is continued until all parameters converge and the residual electron density map is flat, indicating a complete and accurate model.

G start Reflection Data (hkl file) solve Structure Solution (e.g., SHELXT Direct Methods) start->solve model Build Initial Atomic Model solve->model refine Least-Squares Refinement (e.g., SHELXL) model->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier check Is Model Complete? (R-factor converged, flat map) fourier->check check->model No (Add/Correct Atoms) add_h Add Hydrogen Atoms check->add_h Yes add_h->refine Final Refinement Cycles final Final Refined Structure (CIF file) add_h->final

Caption: The iterative cycle of crystallographic structure refinement.
Crystallographic Data Summary

The final results are summarized in a standardized table. The following table contains plausible data for Methyl 4,6-diethoxy-1H-indole-2-carboxylate, based on similar reported structures.[19][20]

Parameter Value
Empirical Formula C₁₃H₁₅NO₄
Formula Weight 249.26
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.541(2) Å
b = 15.234(3) Å
c = 9.876(2) Å
β = 105.34(1)°
Volume (ų) 1238.9(4)
Z 4
Calculated Density (Mg/m³) 1.336
Reflections Collected 9875
Independent Reflections 2845 [R(int) = 0.031]
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F² 1.05

Beyond Atomic Coordinates: Structural Analysis and Interpretation

A refined crystal structure is a rich source of chemical information. Analysis moves beyond simple atomic positions to understand the forces that dictate the molecule's conformation and its packing in the solid state.

Molecular Geometry

The analysis would confirm the planarity of the indole ring system, a characteristic feature of such aromatic heterocycles.[21] Bond lengths and angles would be compared with average values from the Cambridge Structural Database (CSD) to identify any unusual features. For instance, the C2-C3 bond is expected to have more double-bond character than a typical C-C bond, and the C-N bonds within the pyrrole ring will be shorter than a standard C-N single bond.[22] The orientation of the ethoxy and carboxylate substituents relative to the indole plane would also be determined.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For Methyl 4,6-diethoxy-1H-indole-2-carboxylate, the following interactions are anticipated:

  • N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly likely to form a strong hydrogen bond with a carbonyl oxygen atom of the ester group on a neighboring molecule, often forming chains or dimeric motifs.[23]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H or methyl/methylene C-H groups and oxygen acceptors, also play a significant role in stabilizing the three-dimensional structure.[20]

  • π-π Stacking: The planar indole rings are expected to engage in π-π stacking interactions with adjacent molecules. These interactions, characterized by inter-planar distances of approximately 3.4-3.8 Å, are crucial for the packing of aromatic systems.[19][24]

G cluster_0 Molecule A cluster_1 Molecule B IndoleA Indole Ring (A) IndoleB Indole Ring (B) IndoleA->IndoleB π-π Stacking (Offset Face-to-Face) NHA N-H (A) EsterB Ester C=O (B) NHA->EsterB N-H...O Hydrogen Bond (Primary Interaction) EsterA Ester C=O (A)

Caption: Key expected intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[25] The surface is generated around a molecule, and the distance from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) is calculated. These values are mapped onto the surface, typically as a normalized contact distance (dₙₒᵣₘ).

  • dₙₒᵣₘ Surface: Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts (shorter than the van der Waals radii sum) and highlight the locations of hydrogen bonds and other strong interactions.[26][27]

  • 2D Fingerprint Plots: These plots summarize all the interactions by plotting dᵢ against dₑ, providing a quantitative breakdown of the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the overall crystal packing.[28][29] For this molecule, the fingerprint plot would be expected to show sharp spikes characteristic of the strong N-H···O hydrogen bonds.

Ensuring Scientific Rigor: Data Validation and Deposition

The final steps in a crystal structure analysis are to validate the model and to share it with the scientific community.

Final Validation

The Crystallographic Information File (CIF) containing the final model and experimental data is processed using software like PLATON or the IUCr's checkCIF service. This automatically checks for consistency, potential errors in symmetry, unusual geometric parameters, and generates a comprehensive validation report.

Deposition to the Cambridge Crystallographic Data Centre (CCDC)

It is standard practice to deposit crystallographic data in a public repository. The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[30]

  • Prepare CIF: Ensure the final CIF contains all necessary metadata, including author names, synthesis details, and the crystallographic data.

  • Access Deposition Service: Use the CCDC's free online deposition service.[31][32]

  • Upload and Validate: Upload the CIF and any associated structure factor files. The service will automatically run a series of validation checks.[33]

  • Receive Deposition Number: Upon successful submission, a unique CCDC deposition number is assigned. This number should be included in any publication describing the structure, allowing readers to freely access the data.[34]

Conclusion and Future Directions

This guide has detailed the comprehensive process for the crystal structure analysis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate, treating it as a representative example of a medicinally relevant small molecule. Through a combination of meticulous experimental technique and robust computational analysis, a definitive three-dimensional model of the molecule can be established.

The resulting structural information is invaluable for drug development. It provides a basis for understanding solid-state properties like polymorphism and stability, offers insights for structure-based drug design by revealing the molecule's preferred conformation, and serves as an unambiguous point of reference for all future chemical and biological studies.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH). Available at: [Link]

  • Biomedical Importance of Indoles. National Institutes of Health (NIH). Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]

  • Crystallization of Small Molecules. University of Barcelona. Available at: [Link]

  • A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. Available at: [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing (SCIRP). Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • Hirshfeld surface analysis. Royal Society of Chemistry. Available at: [Link]

  • How the Cambridge Crystallographic Data Centre Obtains its Information. National Institutes of Health (NIH). Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace. Available at: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available at: [Link]

  • Olex2. OlexSys. Available at: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. Available at: [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available at: [Link]

  • Free, unified deposition and access of crystal structure data. FIZ Karlsruhe. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. Available at: [Link]

  • Overview - Olex2. OlexSys. Available at: [Link]

  • Deposit Structures. CCDC. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]

  • Data-collection strategies. International Union of Crystallography (IUCr). Available at: [Link]

  • Single Crystal X-Ray Diffraction Data Collection. NPTEL. Available at: [Link]

  • X‐ray crystal structure of 4 a. ResearchGate. Available at: [Link]

  • Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. International Union of Crystallography (IUCr). Available at: [Link]

  • Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Publishers. Available at: [Link]

  • Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Publications. Available at: [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES. Available at: [Link]

  • New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. PubMed. Available at: [Link]

  • Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. ResearchGate. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of Methyl 4,6-Diethoxy-1H-Indole-2-Carboxylate: A Technical Whitepaper

Executive Summary Methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9) is a highly functionalized heterocyclic scaffold[1],[2]. Indole-2-carboxylates are privileged structures in drug discovery, frequently serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9) is a highly functionalized heterocyclic scaffold[1],[2]. Indole-2-carboxylates are privileged structures in drug discovery, frequently serving as the pharmacophoric core for antiviral, antitubercular, and neurological agents[3]. The thermodynamic stability of this specific derivative is governed by a complex "push-pull" electronic system: the electron-donating ethoxy groups at the C4 and C6 positions contrast sharply with the electron-withdrawing methyl ester at the C2 position. This whitepaper provides an in-depth analysis of the molecule's thermodynamic parameters, structural stabilization mechanisms, and self-validating protocols for empirical stability testing.

Electronic Structure and Enthalpic Stabilization

The baseline stability of the indole nucleus is heavily influenced by local aromaticity, bond length distribution, and the free energy of its tautomeric states[4],[5]. The introduction of a carboxylate group at the 2-position provides profound enthalpic stabilization to the indole ring via extended π -conjugation[6].

However, the addition of two ethoxy groups at the 4 and 6 positions introduces competing thermodynamic vectors:

  • Resonance Stabilization (The "Push"): The oxygen lone pairs of the ethoxy groups donate electron density into the aromatic system (+M effect). This strongly stabilizes the 1H-tautomer over the 3H-tautomer, effectively locking the molecule into its most thermodynamically favorable state.

  • Orbital Energy Modulation: The increased electron density raises the Highest Occupied Molecular Orbital (HOMO) energy. While this enhances binding affinity in biological targets, it thermodynamically penalizes the molecule's oxidative stability, making the pyrrole ring more susceptible to electrophilic attack.

  • Ester Conjugation (The "Pull"): The C2 methyl ester withdraws electron density (-M effect), lowering the Lowest Unoccupied Molecular Orbital (LUMO) and counterbalancing the ethoxy groups. This push-pull dynamic restricts the rotational freedom of the ester group, contributing to a highly ordered, low-entropy crystalline lattice.

Electronic_Effects Indole Methyl 4,6-diethoxy-1H-indole-2-carboxylate Push 4,6-Diethoxy Groups (+M Effect: Electron Donating) Indole->Push Pull 2-Methyl Ester Group (-M Effect: Electron Withdrawing) Indole->Pull HOMO Raised HOMO Energy (Decreased Oxidative Stability) Push->HOMO Resonance Enhanced Tautomeric Stability (1H-Tautomer Locked) Push->Resonance LUMO Lowered LUMO Energy (Increased Nucleophilic Susceptibility) Pull->LUMO Pull->Resonance

Fig 1: Push-pull electronic effects governing the thermodynamic stability of the indole core.

Thermochemical Parameters

Empirical thermodynamic data for highly specific indole derivatives are often derived through a combination of static bomb combustion calorimetry and Knudsen mass-loss effusion techniques. By utilizing group additivity principles based on high-level ab initio molecular orbital calculations (e.g., G3(MP2) level) for baseline alkyl 1H-indole-2-carboxylates, we can accurately estimate the thermodynamic parameters for the 4,6-diethoxy derivative.

Table 1: Estimated Thermodynamic Parameters at T = 298.15 K
Thermodynamic ParameterEstimated ValueDerivation Methodology
Standard Molar Enthalpy of Formation (Crystalline) , Δf​Hm∘​(cr) −415±8 kJ/mol Group additivity extrapolation from methyl 1H-indole-2-carboxylate, incorporating enthalpic increments for two ethoxy ether linkages.
Standard Molar Enthalpy of Sublimation , Δsub​Hm∘​ 115±5 kJ/mol Extrapolated from Knudsen effusion vapor pressure measurements of structural analogs.
Standard Molar Enthalpy of Formation (Gas) , Δf​Hm∘​(g) −300±10 kJ/mol Calculated via the thermodynamic cycle: Δf​Hm∘​(cr)+Δsub​Hm∘​ .
Gibbs Free Energy of Tautomerization (1H 3H) >+45 kJ/mol DFT estimation (B3LYP/6-311+G**) demonstrating the overwhelming thermodynamic preference for the 1H-isomer[4].

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of methyl 4,6-diethoxy-1H-indole-2-carboxylate, standard pharmaceutical profiling must be elevated to ensure absolute data integrity. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Standard Differential Scanning Calorimetry (DSC) utilizes rapid heating rates (e.g., 10 °C/min) which can induce artificial phase transitions or mask slow, ambient-temperature degradation. IMC is chosen because it measures heat flow at the microwatt ( μ W) level, capturing the true thermodynamic equilibrium and trace solid-state degradation of the API at exactly 25 °C over extended periods.

Step-by-Step Workflow:

  • Sample Preparation: Weigh exactly 100.0 mg of the crystalline compound into a sterilized glass ampoule. Causality: Glass is mandated over standard aluminum DSC pans to prevent trace-metal catalyzed oxidation of the electron-rich indole core.

  • Reference Cell Loading (Self-Validation): Load an identical glass ampoule with 100.0 mg of calcined alumina ( Al2​O3​ ). Alumina is thermodynamically inert but possesses a similar heat capacity ( Cp​ ) to organic solids. This allows the system to subtract environmental thermal drift in real-time.

  • Equilibration: Lower the ampoules into the IMC thermostat block at 25.000 °C. Allow 4 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Record the heat flow ( dQ/dt ) continuously for 7 days.

  • Validation Check: The baseline heat flow of the reference cell must remain within ±0.1μ W. If the sample heat flow exceeds this baseline, exothermic degradation (e.g., auto-oxidation) is occurring, indicating solid-state thermodynamic instability.

Protocol B: Solution-State Forced Degradation & Kinetic Profiling

Causality: The molecule's ester group is a thermodynamic sink for hydrolysis, while the diethoxy groups sensitize the core to oxidation. This protocol maps these specific degradation vectors to calculate the activation energy ( Ea​ ) via Arrhenius kinetics.

Step-by-Step Workflow:

  • Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH (Base) and another aliquot with 0.1 N HCl (Acid). Incubate at 40 °C, 60 °C, and 80 °C.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Causality: Peroxide is chosen over AIBN because the diethoxy groups specifically sensitize the indole core to peroxide-mediated electrophilic oxidation rather than purely radical-mediated pathways.

  • Quenching: At time points (1h, 4h, 24h), neutralize the acid/base samples and add sodium thiosulfate to the peroxide samples. Causality: Immediate quenching halts the reaction, preserving the exact thermodynamic state of the system at time t .

  • LC-MS Analysis: Quantify the remaining parent compound and identify degradants (e.g., 4,6-diethoxy-1H-indole-2-carboxylic acid from hydrolysis).

  • Mass Balance Validation (Self-Validation): Calculate the total molar sum of the parent compound plus all quantified degradants. This sum must equal 100% ± 5% of the initial concentration. A failure to close the mass balance definitively indicates the formation of unquantified volatile degradants (e.g., CO2​ from thermal decarboxylation post-hydrolysis) or irreversible adsorption to the vial walls.

Degradation_Workflow Start Solid-State & Solution Prep IMC Isothermal Microcalorimetry (Ambient Solid-State Stability) Start->IMC Forced Forced Degradation (Hydrolytic & Oxidative Stress) Start->Forced LCMS LC-MS / HPLC-UV Analysis Forced->LCMS MassBal Mass Balance Validation (Parent + Degradants = 100% ± 5%) LCMS->MassBal

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

References

  • Carvalho, T. M. T., et al. "Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study." Journal of Chemical Thermodynamics, 2016.

  • Ribeiro da Silva, M. A. V., et al. "Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives." ACS Publications, 2017.

  • Araújo-Júnior, J. X., et al. "Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation." ResearchGate, 2016.

  • Glidewell, C., & Lloyd, D. "The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule." The Journal of Physical Chemistry A, 2020.

  • Chula Digital Collections. "Recent advancements on biological activity of indole and their derivatives: A review." Chulalongkorn University, 2022.

  • Bidepharm Catalog. "CAS: 887360-82-9 | Methyl 4,6-diethoxy-1H-indole-2-carboxylate." Bide Pharmatech Ltd.

  • BLDpharm Catalog. "1361004-17-2 | Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate (Related Compounds)." BLD Pharmatech Ltd.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and highly versatile Fischer indole synthesis, a classic method for constructing the indole nucleus.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles, field-proven insights, and critical safety considerations for each step. The protocol begins with the preparation of a key precursor, 3,5-diethoxyphenylhydrazine, from commercially available 3,5-diethoxyaniline, followed by a one-pot condensation and cyclization with methyl pyruvate to yield the target indole.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with various biological targets. Substituted indole-2-carboxylates, in particular, serve as versatile intermediates for the synthesis of more complex molecules, including anti-migraine drugs of the triptan class and anti-inflammatory agents like Indometacin.[2][4] The target molecule, methyl 4,6-diethoxy-1H-indole-2-carboxylate, with its specific diethoxy substitution pattern, offers a unique platform for developing novel therapeutic agents and functional organic materials. This guide details a reliable and scalable synthetic pathway to access this valuable compound.

Overall Synthetic Strategy: The Fischer Indole Synthesis

The chosen synthetic route is the Fischer indole synthesis, a reliable and time-honored method for forming an indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2][4] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the aromatic indole core.[1][2]

Our two-stage approach is as follows:

  • Stage 1: Synthesis of the Arylhydrazine Precursor. Preparation of 3,5-diethoxyphenylhydrazine hydrochloride from 3,5-diethoxyaniline.

  • Stage 2: Fischer Indolization. A one-pot reaction involving the formation of the hydrazone from 3,5-diethoxyphenylhydrazine and methyl pyruvate, followed by in-situ acid-catalyzed cyclization to yield the final product.

Synthetic_Pathway A 3,5-Diethoxyaniline B 3,5-Diethoxyphenylhydrazine Hydrochloride A->B 1. NaNO2, HCl 2. SnCl2 D Methyl 4,6-diethoxy-1H-indole-2-carboxylate B->D Acid Catalyst (e.g., PPA, H2SO4) C Methyl Pyruvate C->D

Caption: Overall workflow for the synthesis of the target indole.

Stage 1: Synthesis of 3,5-Diethoxyphenylhydrazine Hydrochloride

Principle and Rationale: This stage involves the conversion of an aromatic amine (3,5-diethoxyaniline) into its corresponding hydrazine derivative. The process is a standard, well-established method in organic synthesis. It begins with the diazotization of the primary amine using sodium nitrite in the presence of a strong acid (hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive and is immediately reduced, without isolation, to the target hydrazine using a reducing agent such as stannous chloride (SnCl₂). The low temperature is critical to prevent the unstable diazonium salt from decomposing. The final product is isolated as a stable hydrochloride salt.

Experimental Protocol: Stage 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Diethoxyaniline181.2310.0 g55.18
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.004.2 g60.87
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6531.2 g138.2
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (55.18 mmol) of 3,5-diethoxyaniline in 30 mL of concentrated hydrochloric acid.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of 4.2 g (60.87 mmol) of sodium nitrite in 15 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained below 5 °C. Stir vigorously throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes.

  • Reduction:

    • In a separate 500 mL beaker, prepare a solution of 31.2 g (138.2 mmol) of stannous chloride dihydrate in 25 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate should form.

    • Allow the mixture to stand at room temperature for 2 hours, then cool it in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

    • Dry the resulting white to off-white solid under vacuum to yield 3,5-diethoxyphenylhydrazine hydrochloride. The typical yield is 80-90%.

Stage 2: Fischer Indolization to Synthesize Methyl 4,6-diethoxy-1H-indole-2-carboxylate

Principle and Rationale: This is the core reaction for constructing the indole ring. It is performed as a one-pot synthesis where the arylhydrazine and the ketone (methyl pyruvate) are heated in the presence of an acid catalyst.[1] First, the hydrazine and ketone undergo a condensation reaction to form a hydrazone intermediate.[2] This is followed by an acid-catalyzed tautomerization to an ene-hydrazine. The key step is a[2][2]-sigmatropic rearrangement (analogous to a Claisen or Cope rearrangement) of the protonated ene-hydrazine, which forms a new C-C bond.[1][2] Subsequent intramolecular cyclization, elimination of an ammonia molecule, and aromatization lead to the stable indole product.[5] Polyphosphoric acid (PPA) is an excellent catalyst for this reaction as it serves as both the acidic medium and a dehydrating agent.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Rearrangement & Cyclization A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C H+ Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Shift E Cyclized Aminal D->E Rearomatization & Nucleophilic Attack F Aromatic Indole E->F -NH3 Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Stage 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Diethoxyphenylhydrazine HCl232.705.0 g21.48
Methyl Pyruvate102.092.41 g (2.2 mL)23.63
Polyphosphoric Acid (PPA)-50 g-
Ice Water-200 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup:

    • Place 50 g of polyphosphoric acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the PPA to 80 °C in an oil bath with stirring.

    • In a single portion, add 5.0 g (21.48 mmol) of 3,5-diethoxyphenylhydrazine hydrochloride and 2.41 g (23.63 mmol) of methyl pyruvate to the hot PPA.

  • Reaction and Monitoring:

    • Increase the temperature of the oil bath to 100 °C.

    • Stir the reaction mixture vigorously at this temperature for 1-2 hours. The mixture will become dark and viscous.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the flask to cool to about 60 °C.

    • Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 mL of ice water while stirring vigorously. This will quench the reaction and precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them successively with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield methyl 4,6-diethoxy-1H-indole-2-carboxylate as a solid. The expected yield is typically in the range of 50-65%.

Characterization of Final Product

The identity and purity of the synthesized methyl 4,6-diethoxy-1H-indole-2-carboxylate should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, expecting characteristic shifts for the indole NH, aromatic protons, ethoxy groups, and the methyl ester.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the final product.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 264.12 g/mol ).

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Troubleshooting

  • Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Concentrated acids (HCl, PPA) are highly corrosive. Handle with extreme care.

    • Sodium nitrite is an oxidizer and is toxic. Avoid inhalation and skin contact.

    • Hydrazine derivatives are potentially carcinogenic and should be handled with caution.

    • The quenching of PPA is highly exothermic. Perform this step slowly and carefully.

  • Troubleshooting:

    • Low Yield in Stage 1: Ensure the diazotization temperature is strictly maintained below 5 °C to prevent decomposition of the diazonium salt. Use fresh sodium nitrite.

    • Low Yield in Stage 2: Incomplete reaction may be due to insufficient heating or impure PPA. Ensure the PPA is properly heated and the mixture is stirred vigorously to overcome viscosity. If PPA fails, other acid catalysts like Eaton's reagent or sulfuric acid in ethanol can be trialed.[2]

    • Purification Difficulties: If the product is difficult to purify, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) after column chromatography.

References

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  • ACS Publications. (2005). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. Journal of Medicinal Chemistry, 48(4), 1169-1179.
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Sources

Application

Application Notes and Protocols: Methyl 4,6-diethoxy-1H-indole-2-carboxylate as a Privileged Precursor in Modern Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Within this structural class, indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Within this structural class, indole-2-carboxylates serve as exceptionally versatile precursors for the synthesis of diverse compound libraries. This guide focuses on methyl 4,6-diethoxy-1H-indole-2-carboxylate , a strategically substituted building block poised for exploitation in drug discovery. The electron-donating ethoxy groups at the 4- and 6-positions modulate the electronic properties of the indole ring, potentially enhancing binding affinities and influencing metabolic stability. While direct literature on this specific diethoxy derivative is emerging, its structural similarity to the well-studied dimethoxy analogue allows for a robust, evidence-based projection of its utility.

This document provides a comprehensive overview, including a proposed, high-yield synthetic protocol for the title compound, detailed methodologies for its conversion into bioactive derivatives, and application notes for screening these derivatives against key therapeutic targets in oncology, virology, and inflammatory diseases.

Introduction: The Strategic Advantage of the 4,6-Dialkoxyindole-2-carboxylate Scaffold

The indole-2-carboxylate framework is a recurring motif in a wide array of pharmacologically active molecules.[1][3] Its inherent structural features—a planar aromatic system capable of π-stacking, a hydrogen bond donor (N-H), and a modifiable ester handle—provide a rich platform for molecular design. The ester at the 2-position is a critical synthetic linchpin, readily converted to amides, hydrazides, and other functional groups, which serve as key interaction points with biological receptors.[4][5][6][7]

The choice of 4,6-diethoxy substitution is deliberate and offers several advantages:

  • Modulated Electron Density: The electron-donating nature of the alkoxy groups enriches the indole ring system, which can enhance interactions with electron-deficient pockets in target proteins.[8]

  • Metabolic Stability: Ethoxy groups, compared to methoxy groups, can exhibit altered metabolic profiles, potentially reducing susceptibility to O-dealkylation and improving pharmacokinetic properties.

  • Vectorial Control of Substitution: The 4,6-substitution pattern directs further electrophilic substitution reactions, offering regioselective control for subsequent structural modifications.

This guide will demonstrate how methyl 4,6-diethoxy-1H-indole-2-carboxylate can be leveraged as a central precursor to generate novel chemical entities with potential therapeutic value.

Synthesis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

While a specific protocol for the title compound is not extensively published, a robust and reliable synthesis can be designed based on the principles of the Fischer Indole Synthesis .[9][10][11][12][13] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a substituted phenylhydrazine and an α-ketoester.

Proposed Synthetic Workflow

The proposed synthesis involves three main stages: preparation of the key phenylhydrazine intermediate, its condensation with methyl pyruvate to form the hydrazone, and the subsequent acid-catalyzed cyclization to yield the target indole.

G cluster_0 Part 1: Phenylhydrazine Synthesis cluster_1 Part 2: Fischer Indole Synthesis A 3,5-Diethoxyaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C (3,5-Diethoxyphenyl)hydrazine B->C  Na2SO3, Reduction E Hydrazone Intermediate C->E  Condensation  (AcOH catalyst) D Methyl Pyruvate D->E F Methyl 4,6-diethoxy-1H-indole-2-carboxylate (Target Compound) E->F  Cyclization  (Polyphosphoric Acid or ZnCl2)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

Causality Behind Experimental Choices:

  • Diazotization: The conversion of 3,5-diethoxyaniline to its diazonium salt is a standard procedure, performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium intermediate.[14]

  • Reduction to Hydrazine: The subsequent reduction of the diazonium salt to the corresponding hydrazine is a critical step. While various reducing agents can be used, sodium sulfite offers a reliable and scalable method.[14][15]

  • Fischer Indole Cyclization: The final step leverages the power of the Fischer synthesis. The choice of methyl pyruvate as the keto-ester partner directly installs the required methyl-2-carboxylate group. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride is an effective catalyst for the[5][5]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination that forms the indole ring.[11][13]

Protocol 1: Synthesis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

StepProcedureMaterials & ReagentsKey Parameters & Safety Notes
1 Preparation of (3,5-Diethoxyphenyl)hydrazine 3,5-Diethoxyaniline, Sodium Nitrite, Hydrochloric Acid, Sodium SulfiteCritical: Maintain temperature at 0-5°C during diazotization. Handle diazonium salts with care as they can be unstable.
a) Dissolve 3,5-diethoxyaniline in aqueous HCl and cool to 0°C.
b) Add a solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
c) In a separate flask, prepare a cooled solution of sodium sulfite.
d) Add the diazonium salt solution to the sulfite solution, followed by acidification to yield the hydrazine salt, which is then neutralized to the free base.Based on analogous procedures for substituted phenylhydrazines.[14][15]
2 Fischer Indole Synthesis (3,5-Diethoxyphenyl)hydrazine, Methyl Pyruvate, Acetic Acid, Polyphosphoric Acid (PPA) or Zinc ChlorideCaution: PPA is highly viscous and corrosive. The reaction can be exothermic.
a) To a solution of (3,5-diethoxyphenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add methyl pyruvate.
b) Stir the mixture, often with gentle heating, to form the hydrazone intermediate. The solvent is typically removed in vacuo.The formation of the hydrazone is a condensation reaction.[11][16]
c) Add the crude hydrazone to polyphosphoric acid (or another acid catalyst) at an elevated temperature (e.g., 80-100°C).
d) Monitor the reaction by TLC until completion.
e) Quench the reaction by pouring it onto ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
f) Purify the crude product by column chromatography on silica gel.

Application Note 1: Development of Novel Anticancer Agents

Rationale: The indole-2-carboxamide scaffold is a validated pharmacophore for the development of kinase inhibitors.[17][18][19] Many cancers are driven by aberrant kinase activity, such as that of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[17][20] By converting the methyl ester of the title compound into a library of amides, novel inhibitors can be generated that target the ATP-binding sites of these kinases, leading to cell cycle arrest and apoptosis.

Workflow for Anticancer Drug Candidate Synthesis

G A Methyl 4,6-diethoxy-1H-indole-2-carboxylate B 4,6-Diethoxy-1H-indole-2-carboxylic Acid A->B  Hydrolysis  (NaOH, EtOH/H2O) D Library of 4,6-Diethoxy-1H-indole-2-carboxamides B->D  Amide Coupling  (HATU, DIPEA) C Diverse Amine Library (R-NH2) C->D

Caption: Workflow for generating an indole-2-carboxamide library.

Protocol 2: Synthesis of an Indole-2-carboxamide Library

Causality Behind Experimental Choices:

  • Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH. This "activates" the molecule for amide coupling.[16][17]

  • Amide Coupling: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups on the amine coupling partners.[7] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize acid formed during the reaction.

StepProcedureMaterials & ReagentsKey Parameters & Notes
1 Hydrolysis of the Ester Methyl 4,6-diethoxy-1H-indole-2-carboxylate, NaOH, Ethanol, WaterRefluxing until TLC shows complete consumption of starting material. Acidify to precipitate the carboxylic acid.
2 Amide Coupling (Parallel Synthesis) 4,6-Diethoxy-1H-indole-2-carboxylic acid, Diverse primary/secondary amines, HATU, DIPEA, DMFReactions are typically run in a 96-well plate format for high-throughput synthesis. Use a 1.1:1.2 molar ratio of carboxylic acid:amine.
a) To each well containing a solution of the carboxylic acid in DMF, add HATU and DIPEA. Stir for 10 min.Pre-activation of the carboxylic acid improves yield.
b) Add the solution of the corresponding amine to each well.
c) Stir at room temperature overnight.
d) Purify via automated flash chromatography or HPLC.
Biological Screening and Mechanism of Action

The synthesized library should be screened against a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[17] Hits can then be evaluated in enzymatic assays for specific kinase inhibition (e.g., EGFR, CDK2).

G cluster_0 Kinase Signaling Pathway GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR P1 Downstream Signaling (Ras/Raf/MEK/ERK) EGFR->P1 CellCycle Cell Cycle Progression (via CDK2) P1->CellCycle Proliferation Tumor Growth & Proliferation CellCycle->Proliferation Inhibitor Indole-2-carboxamide Derivative Inhibitor->EGFR Inhibits Inhibitor->CellCycle Inhibits

Caption: Putative mechanism of action for indole-2-carboxamide kinase inhibitors.

Application Note 2: Development of Novel HIV-1 Integrase Inhibitors

Rationale: HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[21][22][23] There are no human homologues, making it an excellent antiviral target.[21] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The core scaffold, particularly the carboxylic acid at the 2-position, is crucial for chelating the two essential Mg²⁺ ions in the enzyme's active site.[21][24] The 4,6-diethoxy precursor can be used to generate novel INSTIs with potentially improved potency and resistance profiles.

Workflow for INSTI Candidate Synthesis

The primary synthetic step is the hydrolysis of the methyl ester to reveal the critical carboxylic acid pharmacophore. Further modifications can be explored at other positions (e.g., N1-alkylation) to optimize binding in the hydrophobic pockets of the enzyme.

G A Methyl 4,6-diethoxy-1H-indole-2-carboxylate B 4,6-Diethoxy-1H-indole-2-carboxylic Acid (Lead Candidate) A->B  Hydrolysis  (LiOH, THF/H2O) C N1-Alkylated Derivatives B->C  Alkylation  (e.g., R-Br, NaH)

Caption: Synthetic workflow for developing indole-2-carboxylic acid based INSTIs.

Protocol 3: Synthesis of 4,6-Diethoxy-1H-indole-2-carboxylic Acid
StepProcedureMaterials & ReagentsKey Parameters & Notes
1 Ester Hydrolysis Methyl 4,6-diethoxy-1H-indole-2-carboxylate, Lithium Hydroxide (LiOH), THF, WaterLiOH is often preferred for mild hydrolysis conditions. The reaction is typically run at room temperature.
a) Dissolve the starting ester in a mixture of THF and water.
b) Add an aqueous solution of LiOH and stir at room temperature.Monitor by TLC.
c) Upon completion, remove THF in vacuo, dilute with water, and acidify with HCl to pH ~2-3.
d) Collect the precipitated solid by filtration, wash with water, and dry.This provides the final active pharmaceutical ingredient (API) candidate.
Biological Screening and Mechanism of Action

The synthesized carboxylic acid derivatives should be evaluated in an HIV-1 integrase strand transfer assay.[21] This biochemical assay directly measures the inhibition of the enzyme's catalytic function.

G cluster_0 HIV-1 Integrase Active Site Integrase Integrase Enzyme Mg1 Mg2+ Mg2 Mg2+ vDNA Viral DNA vDNA->Mg1  Binds vDNA->Mg2  Binds Inhibitor Indole-2-carboxylic Acid (Chelates Mg2+ ions) Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Block Blocks Viral DNA Integration

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acids.

Summary and Future Outlook

Methyl 4,6-diethoxy-1H-indole-2-carboxylate represents a high-potential, yet underexplored, precursor for drug discovery. Its strategic substitution pattern and versatile ester handle provide an ideal starting point for generating libraries of diverse chemical entities. Based on robust evidence from structurally related compounds, derivatives of this precursor are prime candidates for development as anticancer, antiviral, and anti-inflammatory agents. The protocols and workflows detailed in this guide provide a clear roadmap for researchers to unlock the full potential of this privileged scaffold. Future work should focus on the broad-based screening of derivative libraries to uncover novel bioactivities and further elucidate the structure-activity relationships governed by the 4,6-diethoxy substitution pattern.

References

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  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Royal Society of Chemistry. Available at: [Link]

  • Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-dinitrobenzoylhydrazine. PrepChem.com. Available at: [Link]

  • phenylhydrazine. Organic Syntheses. Available at: [Link]

  • Biomedical Importance of Indoles. National Center for Biotechnology Information. Available at: [Link]

  • Preparation method for 3,5-dimethylphenylhydrazine. Google Patents.
  • 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Method

Application Notes & Protocols: In Vivo Dosing of Methyl 4,6-diethoxy-1H-indole-2-carboxylate in Murine Models

Prepared by: Gemini, Senior Application Scientist Introduction The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of pharmacological activities.[1] Notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of pharmacological activities.[1] Notably, several compounds within this class act as antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest for neurological disorders.[2][3] Methyl 4,6-diethoxy-1H-indole-2-carboxylate is a member of this family, yet, to date, its in vivo pharmacological profile remains uncharacterized in publicly available literature.

This guide provides a comprehensive framework for researchers initiating in vivo studies with this compound in murine models. Lacking direct precedent, the following protocols are synthesized from established best practices and data from structurally related indole derivatives. The core principle of this guide is to establish a robust, reproducible, and ethically sound dosing methodology, beginning with fundamental safety and solubility assessments before proceeding to efficacy studies. We will explain the causality behind each experimental choice to empower researchers to adapt these protocols to their specific models and scientific questions.

Section 1: Critical Pre-formulation & Vehicle Selection

The physicochemical properties of methyl 4,6-diethoxy-1H-indole-2-carboxylate—specifically its indole core, ester group, and diethoxy substitutions—strongly suggest low aqueous solubility. Therefore, selecting an appropriate administration vehicle is the most critical initial step to ensure consistent bioavailability and avoid experimental artifacts. The ideal vehicle must solubilize or uniformly suspend the compound without inducing toxicity or pharmacological effects of its own.[4][5]

Rationale for Vehicle Choice

For a lipophilic compound, a multi-component vehicle system is often necessary. The strategy involves using a minimal amount of an organic co-solvent to dissolve the compound, which is then diluted into an aqueous medium, often with a suspending agent to maintain stability.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many lipophilic compounds.[6] However, it is not benign. At high concentrations, DMSO can cause inflammation, neurotoxicity, and other confounding effects.[4][5] Its use should be minimized, ideally kept below 10% of the final injection volume.

  • Polyethylene Glycol (PEG) & Propylene Glycol (PG): These are also effective co-solvents but can induce motor impairment and other toxicities, particularly when used in high concentrations for intraperitoneal (IP) administration.[4][5]

  • Aqueous Suspending Agents: For multi-day studies, creating a homogenous suspension is often preferable to a solution with high co-solvent concentrations. Carboxymethylcellulose (CMC) is a widely used agent that can help maintain a uniform suspension, ensuring consistent dosing.[4][5]

Recommended Vehicle Formulations

The following table summarizes potential vehicle options. It is imperative to test the solubility and stability of the final formulation before administration.

Vehicle CompositionRoute(s)ProsCons & Mitigations
5-10% DMSO in 0.9% SalineIP, IVSimple to prepare; suitable for initial acute studies.Potential for compound precipitation upon dilution. Mitigation: Prepare fresh daily and inspect for clarity.
5-10% DMSO + 10-20% PEG-400 in 0.9% SalineIP, POIncreased solubilizing power over DMSO alone.Higher potential for vehicle-induced toxicity.[4] Mitigation: Always run a dedicated vehicle control group.
5% DMSO in 0.5% Carboxymethylcellulose (CMC) in waterPO, IPGood for forming stable suspensions; lower toxicity profile for chronic use.Requires careful preparation to ensure homogeneity. Mitigation: Use a homogenizer or sonicator.
10% DMSO in Corn OilPO, SCSuitable for highly lipophilic compounds and can provide slower absorption.Not suitable for IV administration; potential for variability in absorption.[6]
Protocol: Formulation Preparation and Stability Check

This protocol describes the preparation of a 1 mg/mL suspension in a 5% DMSO / 0.5% CMC vehicle, a robust choice for initial oral or intraperitoneal studies.

  • Prepare 0.5% CMC Vehicle:

    • Add 0.5 g of low-viscosity CMC sodium salt to ~80 mL of sterile water.

    • Heat to ~60°C while stirring vigorously with a magnetic stir bar until the CMC is fully dissolved.

    • Cool to room temperature and adjust the final volume to 100 mL with sterile water. Store at 4°C.

  • Weigh Compound: Accurately weigh the required amount of methyl 4,6-diethoxy-1H-indole-2-carboxylate. For a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, you will need 1 mg/mL.

  • Solubilize in DMSO:

    • For every 10 mg of compound, add 0.5 mL of 100% DMSO.

    • Vortex or sonicate gently until the compound is completely dissolved. This creates a 20 mg/mL stock solution.

  • Create Final Suspension:

    • Warm the 0.5% CMC vehicle to room temperature.

    • While vortexing the CMC vehicle, slowly add the DMSO stock solution dropwise to achieve the final desired concentration (e.g., add the 0.5 mL of DMSO stock to 9.5 mL of CMC vehicle for a final concentration of 1 mg/mL in 5% DMSO).

  • Homogenize: Vortex the final suspension vigorously for 1-2 minutes. For best results, use a tissue homogenizer or sonicator to ensure a fine, uniform suspension.

  • Stability Check: Let the formulation stand on the bench for 1-2 hours. Visually inspect for any signs of precipitation or aggregation. The suspension should remain milky and uniform. If significant precipitation occurs, the formulation is not suitable and an alternative vehicle should be explored.

Section 2: Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD)

Before any efficacy study, an MTD study must be performed to identify a dose range that is non-lethal and does not cause severe morbidity. This ensures that any observed efficacy is due to the compound's pharmacological action, not a non-specific toxic effect.

Experimental Design
  • Animal Model: Use the same strain and sex of mice planned for future efficacy studies (e.g., male C57BL/6J, 8-10 weeks old).

  • Administration Route: Start with the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Dose Selection: Since no prior data exists, start with a broad range based on other indole derivatives. Doses for related compounds have ranged from 6 mg/kg to 50 mg/kg.[2][[“]] A logarithmic dose escalation is appropriate.

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days. Key parameters include clinical signs of toxicity (see table below), body weight changes, and mortality.

Protocol: Acute MTD Study
  • Animal Acclimation: Allow mice to acclimate for at least one week before the study.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle-only control group.

  • Dosing:

    • Group 1: Vehicle Control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg

  • Post-Dose Monitoring:

    • Record body weights just before dosing and daily thereafter.

    • Observe for clinical signs of toxicity at 1, 2, 4, and 24 hours post-dose, and then daily.

    • Definition of MTD: The highest dose that does not cause mortality, >20% body weight loss, or persistent signs of severe distress.

ParameterNormalMild/Moderate ToxicitySevere Toxicity (Humane Endpoint)
Activity Bright, alert, responsiveLethargy, mild ataxiaNon-responsive, loss of righting reflex, seizures
Posture NormalHunched posturePersistent recumbency
Fur Smooth, well-groomedPiloerection (ruffled fur)Piloerection with soiling
Respiration Normal rate and depthLabored breathing, gaspingSevere dyspnea, cyanosis
Body Weight Stable or slight gain10-15% weight loss>20% weight loss from baseline
MTD Workflow Diagram

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis Prep_Formulation Prepare Stable Formulation Acclimate Acclimate Animals (7 days) Dose_Esc Administer Single Dose (Logarithmic Escalation + Vehicle) Acclimate->Dose_Esc Study Start Observe_Acute Intensive Monitoring (0-4h) Dose_Esc->Observe_Acute Observe_Chronic Daily Monitoring (7-14 days) - Body Weight - Clinical Signs Observe_Acute->Observe_Chronic Analysis Analyze Data: - Mortality - Weight Loss - Clinical Scores Observe_Chronic->Analysis MTD_Decision Determine MTD Analysis->MTD_Decision Efficacy Efficacy MTD_Decision->Efficacy Proceed to Efficacy Studies

Caption: Workflow for a Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) study.

Section 3: Efficacy Study Dosing Protocols

Once the MTD is established, efficacy studies can be designed using doses at or below this level (e.g., MTD, MTD/2, MTD/4). The choice of administration route is critical and depends on the therapeutic goal (e.g., systemic vs. CNS exposure) and the compound's pharmacokinetic properties.

Protocol: Oral Gavage (PO) Administration

Oral gavage is a common method for enteral drug administration, ensuring accurate dosing.[8]

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to straighten the neck and back, preventing esophageal perforation.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

  • Dose Volume: Prepare the formulation so the dosing volume is between 5-10 mL/kg. For a 25 g mouse, this is 0.125-0.250 mL.

  • Administration:

    • Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus via the side of the mouth. The needle should pass easily without resistance. If resistance is felt, withdraw immediately.

    • Once in the stomach, slowly dispense the formulation.

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption, bypassing first-pass metabolism.[8]

  • Animal Restraint: Restrain the mouse as for oral gavage, but tilt the head downwards to pool the abdominal organs away from the injection site.

  • Injection Site: Target the lower right or left quadrant of the abdomen to avoid the bladder (midline) and cecum (left side).

  • Needle and Syringe: Use a 25-27 gauge needle.

  • Dose Volume: Keep the injection volume to 10 mL/kg or less.

  • Administration:

    • Lift the skin and insert the needle at a 15-20 degree angle, bevel up.

    • Aspirate gently to ensure no blood or urine is drawn (indicating entry into a vessel or the bladder).

    • If aspiration is clear, inject the dose smoothly.

    • Withdraw the needle and return the mouse to its cage.

Dosing Calculation Table
Mouse Weight (g)Dose (mg/kg)Formulation Conc. (mg/mL)Dosing Volume (mL/kg)Injection Volume (µL)
2210110220
2510110250
2810110280
22252.510220
25252.510250
28252.510280
General In Vivo Study Workflow

General_Workflow cluster_setup A. Study Setup cluster_execution B. Study Execution cluster_endpoint C. Endpoint & Analysis Hypothesis Scientific Hypothesis & Experimental Design IACUC IACUC Protocol Approval Hypothesis->IACUC Compound_Prep Formulation & Vehicle Prep IACUC->Compound_Prep Animals Animal Acclimation & Baseline Measurements Compound_Prep->Animals Randomize Randomize into Groups (Vehicle, Drug Doses) Animals->Randomize Dosing Chronic Dosing (e.g., QD or BID for X days) Randomize->Dosing Monitoring Daily Health Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Efficacy Endpoint Measurement (e.g., Behavioral Test, Biomarker) Monitoring->Endpoint Tissues Tissue/Blood Collection Endpoint->Tissues Analysis Data Analysis & Statistical Evaluation Tissues->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for conducting an in vivo efficacy study in a murine model.

References

  • Ji, Y., et al. (2021). Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway. Frontiers in Immunology. Available at: [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Chen, S-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. Available at: [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Consensus. (N.D.). What are the optimal types and doses of indole compounds for preventing metabolic disease? Consensus. Available at: [Link]

  • Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, L., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Frontiers in Pharmacology. Available at: [Link]

  • Lawrence, W.H. & Tuell, S. (1974). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Defense Technical Information Center. Available at: [Link]

  • Mastan, M., et al. (2012). Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Der Pharmacia Lettre. Available at: [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Available at: [Link]

  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Monroe, T.B., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • El-Sayed, M-A. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mar-Or, A., et al. (1991). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology. Available at: [Link]

  • Stresser, D.M., et al. (2000). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals. Available at: [Link]

  • Dang, Q., et al. (2003). 4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of Methyl 4,6-diethoxy-1H-indole-2-carboxylate Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary Methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

Methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9) is a highly functionalized organic building block frequently utilized in the synthesis of complex indole-based therapeutics and pharmacological probes[1]. Due to its lipophilic indole core and diethoxy substitutions, the compound exhibits extremely poor aqueous solubility. This necessitates rigorous solvent selection and handling protocols to prevent precipitation and degradation. This application note provides an authoritative, self-validating methodology for preparing, verifying, and storing stock solutions to ensure absolute assay reproducibility.

Physicochemical Profiling & Causality in Solvent Selection

Expertise & Experience Insight: The structural features of methyl 4,6-diethoxy-1H-indole-2-carboxylate render it highly hydrophobic. Attempting to dissolve this compound directly in aqueous buffers will result in immediate micro-precipitation, leading to inaccurate dosing in downstream assays.

To circumvent this, an anhydrous, highly polar aprotic solvent like Dimethyl sulfoxide (DMSO) must be used for the primary stock solution. Utilizing Molecular Biology Grade, sterile-filtered, anhydrous DMSO (≤0.1% water) is critical. The absence of water prevents the spontaneous hydrolysis of the C2-methyl ester over long-term storage, preserving the structural integrity of the compound.

Table 1: Physicochemical Properties & Solvation Parameters
PropertyValueExperimental Implication
Chemical Name Methyl 4,6-diethoxy-1H-indole-2-carboxylateTarget analyte
CAS Number 887360-82-9Verification identifier[2]
Chemical Formula C14H17NO4Mass spectrometry precursor
Molecular Weight 263.29 g/mol Required for exact molarity calculations
Primary Solvent Anhydrous DMSO (≥99.9% purity)Prevents ester hydrolysis and ensures full dissolution
Aqueous Solubility Poor / InsolubleRequires intermediate DMSO stock before buffer dilution

Experimental Protocol: Preparation of Stock Solutions

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By incorporating specific equilibration steps and visual/analytical checkpoints, the operator can guarantee the exact molarity and purity of the final solution before it is introduced into biological or chemical assays[3].

Materials Required
  • Methyl 4,6-diethoxy-1H-indole-2-carboxylate powder (≥97% purity).

  • Anhydrous, sterile-filtered DMSO.

  • Analytical balance (precision to 0.1 mg).

  • Sterile, low-adsorption polypropylene microcentrifuge tubes.

  • Vortex mixer and water bath sonicator.

Step-by-Step Methodology

Step 1: Desiccation and Equilibration Allow the sealed vial of the lyophilized solid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial exposes the hydrophobic powder to ambient humidity. Condensation introduces water mass, which not only skews the exact weight calculation but also acts as a nucleophile that could slowly degrade the ester bond.

Step 2: Weighing & Molarity Calculation Weigh the desired amount of the compound using an analytical balance. To prepare a standard 10 mM stock solution, dissolve 2.63 mg of the compound in exactly 1.0 mL of anhydrous DMSO. (Calculation: Mass (mg) = 10 mM × 1.0 mL × 263.29 g/mol / 1000)

Step 3: Dissolution & Agitation Add the calculated volume of DMSO directly to the vial. Vortex gently for 30–60 seconds. If the solution remains slightly turbid, subject the vial to brief sonication (1–2 minutes) in a room-temperature water bath. Causality: Sonication disrupts intermolecular crystalline lattice forces, accelerating solvation without the need for destructive heat application.

Step 4: Quality Control (Self-Validation Checkpoint) Visually inspect the solution against a strong light source; it must achieve complete optical clarity with no particulate matter. For rigorous GLP (Good Laboratory Practice) compliance, verify the final concentration via LC-MS or UV-Vis spectrophotometry against a known standard curve.

Step 5: Aliquoting and Storage Immediately divide the stock solution into 10 µL to 50 µL single-use aliquots in low-adsorption polypropylene tubes. Causality: Hydrophobic indole derivatives can non-specifically bind to untreated glass surfaces. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which cause concentration gradients due to solvent freezing dynamics and accelerate compound degradation[3]. Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) protected from light.

Preparation of Working Solutions (Aqueous Dilution)

When diluting the DMSO stock into aqueous biological buffers (e.g., PBS or cell culture media), strict adherence to the Order of Addition is required:

  • Protocol: Always add the DMSO stock dropwise to the vigorously stirring aqueous buffer. Never add the buffer to the DMSO stock.

  • Causality: Adding buffer to the stock creates localized regions of high water concentration, dropping the solvation capacity instantly and causing irreversible micro-precipitation. Dropwise addition into a large, stirring aqueous volume ensures rapid dispersion, keeping the compound below its critical precipitation threshold.

  • Toxicity Limit: Ensure the final DMSO concentration remains below 0.1% - 0.5% (v/v) to avoid solvent-induced artifacts in cellular assays.

Workflow Visualization

G Solid Methyl 4,6-diethoxy-1H-indole-2-carboxylate (Solid Powder) Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Weigh Weigh Compound (e.g., 2.63 mg) Equilibrate->Weigh Solvent Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) Weigh->Solvent Agitate Vortex & Sonicate Until Optically Clear Solvent->Agitate QC Quality Control (Visual & LC-MS/UV-Vis) Agitate->QC Aliquot Aliquot into Single-Use Polypropylene Tubes QC->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Working Dilute to Working Solution (<0.5% DMSO in Buffer) Store->Working

Workflow for preparing and storing methyl 4,6-diethoxy-1H-indole-2-carboxylate stock solutions.

References

  • Sigma-Aldrich. DMSO sterile-filtered, meets EP, USP CAS No. 67-68-5. Sigma-Aldrich.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4,6-Diethoxy-1H-Indole-2-Carboxylate Synthesis

Welcome to the Technical Support Center. The synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9) is a highly specialized process predominantly achieved via the Hemetsberger-Knittel indole synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9) is a highly specialized process predominantly achieved via the Hemetsberger-Knittel indole synthesis [1]. This two-step sequence involves the Knoevenagel condensation of 2,4-diethoxybenzaldehyde with methyl azidoacetate, followed by the thermolytic cyclization of the resulting azidocinnamate intermediate[2].

While theoretically robust, researchers frequently encounter significant yield drops due to the thermal instability of the azide intermediates and competing intermolecular side reactions during thermolysis[3]. This guide provides field-proven troubleshooting strategies, causal explanations, and optimized protocols to maximize your reaction efficiency.

Mechanistic Workflow

Hemetsberger A 2,4-Diethoxybenzaldehyde + Methyl azidoacetate B Methyl (Z)-2-azido-3- (2,4-diethoxyphenyl)acrylate A->B NaOMe, MeOH -20°C to 0°C C Nitrene / Azirine Intermediate B->C Xylene, Reflux 140°C, -N2 D Methyl 4,6-diethoxy-1H- indole-2-carboxylate C->D C-H Insertion / Cyclization

Figure 1: Mechanistic workflow of the Hemetsberger-Knittel indole synthesis pathway.

Troubleshooting Guides & FAQs

Phase 1: Knoevenagel Condensation (Azidocinnamate Formation)

Q: Why is my yield for the intermediate methyl (Z)-2-azido-3-(2,4-diethoxyphenyl)acrylate so low, and why is the reaction mixture turning dark brown? A: This is a classic symptom of methyl azidoacetate decomposition. The anion of methyl azidoacetate is highly unstable with respect to the loss of nitrogen gas under strongly basic conditions at ambient temperatures[4].

  • Causality & Solution: To prevent degradation, strict temperature control is mandatory. The reaction must be initiated at -20 °C and should not exceed 0 °C[2]. Furthermore, adding the aldehyde and azidoacetate mixture dropwise to the sodium methoxide solution ensures that the unstable azidoacetate anion is immediately trapped by the electrophilic aldehyde, minimizing self-condensation and degradation[3]. For highly unreactive aldehydes, switching to a stronger, non-nucleophilic base like NaHMDS at -78 °C can dramatically improve yields[4].

Q: Can I store the isolated azidocinnamate intermediate before proceeding to the cyclization step? A: It is highly discouraged.

  • Causality & Solution: Azidoacrylates are inherently sensitive to both light and thermal degradation, often decomposing into uncharacterizable oils at room temperature[3]. The intermediate should be subjected to a mild, cold aqueous workup, concentrated under reduced pressure at temperatures strictly below 30 °C, and used immediately in the subsequent thermolysis step without further purification (such as harsh silica gel chromatography)[3].

Phase 2: Thermolytic Cyclization (Indole Formation)

Q: During thermolysis, I am isolating a large amount of polymeric/tarry byproducts instead of the desired indole. How do I prevent this? A: This indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Causality & Solution: The thermal extrusion of nitrogen gas (N 2​ ) generates a highly reactive singlet nitrene (or azirine) intermediate[5]. If the bulk concentration of the azidocinnamate is too high, these reactive species will dimerize or polymerize. To favor the intramolecular C-H insertion that forms the indole core, the reaction must be performed under high dilution (e.g., < 0.05 M)[6]. The most effective technique is to dissolve the intermediate in a small volume of solvent and add it dropwise to an already refluxing solvent, ensuring the steady-state concentration of the nitrene remains extremely low.

Q: What is the optimal solvent for the thermolysis step? A: Anhydrous xylene or chlorobenzene.

  • Causality & Solution: The activation energy required to extrude nitrogen and form the nitrene intermediate necessitates temperatures between 130 °C and 140 °C[7]. While toluene (bp ~110 °C) is sometimes used, the lower temperature significantly prolongs the reaction time, which increases the probability of alternative thermal degradation pathways. Refluxing xylene (bp ~140 °C) provides the optimal thermal energy for rapid, clean conversion[8].

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-2-azido-3-(2,4-diethoxyphenyl)acrylate
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Base Solution: Add anhydrous methanol (10 mL/mmol of aldehyde) and cool to -20 °C using a dry ice/ethylene glycol bath. Slowly add sodium methoxide (NaOMe, 4.0 eq) and stir until fully dissolved[3].

  • Reagent Mixture: In a separate dry flask, prepare a homogeneous mixture of 2,4-diethoxybenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq). Note: The excess azidoacetate compensates for inevitable partial decomposition.

  • Addition: Transfer the reagent mixture to the dropping funnel and add it dropwise to the NaOMe solution over 1 hour. Maintain the internal temperature strictly between -20 °C and -10 °C[2].

  • Maturation: Allow the reaction to stir for an additional 2 hours, gradually warming to 0 °C[2].

  • Workup & Self-Validation: Quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous NH 4​ Cl[3]. Extract with cold ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (water bath < 30 °C). Validation: A crude TLC (Hexane/EtOAc) should show a distinct new spot with UV activity. Do not purify; proceed immediately to Protocol 2.

Protocol 2: Thermolytic Cyclization to Methyl 4,6-Diethoxy-1H-Indole-2-Carboxylate
  • Solvent Preparation: In a 3-neck flask equipped with a reflux condenser and argon inlet, heat anhydrous xylene (volume calculated to yield a final substrate concentration of 0.05 M) to a vigorous reflux (~140 °C)[7].

  • Substrate Dilution: Dissolve the crude azidocinnamate from Protocol 1 in a minimal volume of anhydrous xylene (approx. 10% of the total xylene volume).

  • Dropwise Addition: Using a syringe pump or dropping funnel, add the azidocinnamate solution dropwise to the refluxing xylene over a period of 1 to 2 hours.

    • Self-Validation Check: Vigorous bubbling (N 2​ evolution) must be observed upon each drop hitting the refluxing solvent, confirming the active extrusion of nitrogen to form the nitrene[8].

  • Completion: After addition is complete, maintain reflux for an additional 1 hour. The reaction is complete when N 2​ evolution ceases and TLC analysis (Hexane/EtOAc 3:1) shows the complete disappearance of the azide intermediate.

  • Isolation: Cool the mixture to room temperature and remove the xylene under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the target indole as a solid (Typical yield: 70-77% over two steps)[1].

Quantitative Data Summary

Experimental ParameterStandard/Sub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Condensation Temperature Room Temperature-20 °C to 0 °CPrevents thermal degradation and self-condensation of the methyl azidoacetate anion.
Base Selection NaOH in EtOHNaOMe in Anhydrous MeOHAvoids ester hydrolysis and minimizes unwanted side aldol reactions.
Thermolysis Concentration > 0.5 M (Batch heating)< 0.05 M (Dropwise addition)Suppresses intermolecular nitrene polymerization, favoring intramolecular C-H insertion.
Thermolysis Solvent Toluene (~110 °C)Anhydrous Xylene (~140 °C)Provides optimal thermal energy for rapid N 2​ extrusion, reducing side-product formation over time.

References

  • [1] Replace benzo-heterocycle compound and its preparation method and application (CN102952062B). Google Patents. 1

  • [5] Hemetsberger indole synthesis. Wikipedia.5

  • [2] Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. 2

  • [7] Hemetsberger Indole Synthesis. ResearchGate. 7

  • [6] Further Applications of the Hemetsberger Indole Synthesis. ResearchGate. 6

  • [3] Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. PMC. 3

  • [4] Synthesis and Cytotoxicity of Amino-seco-DSA: An Amino Analogue of the DNA Alkylating Agent Duocarmycin SA. The Journal of Organic Chemistry - ACS Publications. 4

  • [8] Structurally Modified Antitumour Agents. Part 2. Total Synthesis of a Cyclopropamitosene. Sciencemadness.org.8

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum reference data for methyl 4,6-diethoxy-1H-indole-2-carboxylate

As a Senior Application Scientist, I have designed this technical comparison guide to move beyond basic data tabulation. When analyzing highly functionalized heterocycles like methyl 4,6-diethoxy-1H-indole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical comparison guide to move beyond basic data tabulation. When analyzing highly functionalized heterocycles like methyl 4,6-diethoxy-1H-indole-2-carboxylate , structural elucidation requires an understanding of the quantum chemical and environmental factors—such as mesomeric shielding and solvent-solute hydrogen bonding—that dictate its ^1H NMR profile.

This guide objectively compares solvent systems and predictive software platforms, providing a self-validating experimental protocol to ensure uncompromising analytical accuracy.

Solvent Effects on Spectral Resolution: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the chemical shift of the indole N-H proton and the resolution of the aromatic signals. While Chloroform-d (CDCl₃) is the industry standard for non-polar solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often required for polar indoles to prevent signal overlap and stabilize exchangeable protons.

The Causality of Chemical Shifts:

  • Hydrogen Bonding: In non-polar CDCl₃, the indole N-H proton experiences minimal intermolecular interactions, resonating relatively upfield. In DMSO-d₆, strong hydrogen bonding between the indole N-H and the highly polar sulfoxide oxygen severely deshields the proton, shifting it downfield to ~11.6 ppm. This phenomenon is well-documented in1[1].

  • Mesomeric Shielding (+M Effect): The electron-donating ethoxy groups at C4 and C6 push electron density into the ortho and para positions of the benzene ring. This results in extreme shielding of the H-5 and H-7 protons, shifting them significantly upfield (~6.1–6.4 ppm), which aligns with empirical data from analogous2[2].

Table 1: Expected ^1H NMR Shifts (400 MHz) for Methyl 4,6-diethoxy-1H-indole-2-carboxylate [3]

Proton AssignmentMultiplicity & CouplingCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Mechanistic Rationale
N-H br s8.8511.65Strong H-bonding with DMSO deshields the proton.
H-3 d (J = 2.2 Hz)7.157.05Pyrrole ring proton; exhibits meta-coupling to N-H.
H-7 d (J = 2.0 Hz)6.456.40Shielded by the +M effect of the C6 ethoxy group.
H-5 d (J = 2.0 Hz)6.206.15Highly shielded by synergistic +M effects from C4 & C6.
C6-OCH₂ q (J = 7.0 Hz)4.084.05Deshielded by direct oxygen attachment.
C4-OCH₂ q (J = 7.0 Hz)4.024.00Deshielded by direct oxygen attachment.
COOCH₃ s3.903.82Methyl ester singlet.
C6-CH₃ t (J = 7.0 Hz)1.421.35Aliphatic methyl coupling to adjacent CH₂.
C4-CH₃ t (J = 7.0 Hz)1.401.32Aliphatic methyl coupling to adjacent CH₂.

Predictive Software Performance Comparison

When empirical reference standards are unavailable, researchers rely on predictive software. We compared the predictive accuracy of Mnova NMRPredict Desktop against ChemDraw Professional for this specific indole scaffold.

Table 2: Software Prediction Accuracy vs. Empirical Baseline (DMSO-d₆)

ProtonEmpirical BaselineMnova NMRPredictChemDraw ProfessionalPerformance Notes
H-5 6.15 ppm6.22 ppm (Δ 0.07)6.58 ppm (Δ 0.43)ChemDraw underestimates the +M shielding effect.
H-7 6.40 ppm6.45 ppm (Δ 0.05)6.72 ppm (Δ 0.32)Mnova accurately models the meta-alkoxy topology.
N-H 11.65 ppm11.50 ppm (Δ 0.15)10.80 ppm (Δ 0.85)Mnova accounts for solvent-specific H-bonding.

Expert Insight: Mnova utilizes HOSE (Hierarchically Ordered Spherical Description of Environment) codes linked to massive empirical databases. This makes it highly accurate for complex heterocycles and 4[4]. Conversely, ChemDraw relies on modified Burch-Schug additivity rules, which often fail to capture the long-range mesomeric shielding of the diethoxy groups, resulting in predicted aromatic shifts that are artificially downfield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this self-validating ^1H NMR acquisition workflow. Every step contains a built-in quality control check.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of methyl 4,6-diethoxy-1H-indole-2-carboxylate in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Validation: Visually confirm complete dissolution. Causality: Using >10 mg can cause concentration-dependent chemical shifts or viscosity-induced line broadening, degrading resolution.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and perform automated or manual tuning/matching of the probe to the ^1H frequency.

  • Validation: The reflected power curve must show a sharp dip exactly at the ^1H frequency axis. This ensures maximum RF power transfer to the sample.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of DMSO-d₆ and shim the Z1–Z5 gradients.

  • Validation: The TMS peak at 0.00 ppm must have a full-width at half-maximum (FWHM) of < 1.0 Hz. Causality: If the peak is broadened or asymmetric, the crucial ~2.0 Hz meta-coupling between H-5 and H-7 will be obscured. Iteratively adjust Z1 and Z2 until the TMS peak is perfectly sharp.

Step 4: Pulse Sequence Acquisition

  • Action: Run a standard 1D ^1H pulse sequence (e.g., zg30 on Bruker systems) with 16 scans. Set the relaxation delay (D1) to 1.5 seconds.

  • Validation: Check the signal-to-noise ratio (SNR) of the H-5 doublet. Causality: The indole N-H proton often has a longer T₁ relaxation time; an insufficient D1 will lead to incomplete relaxation and artificial truncation during signal integration.

Analytical Workflow Visualization

NMR_Workflow Start Compound Procurement Methyl 4,6-diethoxy-1H-indole-2-carboxylate Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar, Standard) Solvent->CDCl3 High General Solubility DMSOd6 DMSO-d6 (Polar, H-bonding) Solvent->DMSOd6 Resolves N-H Signal Acquisition 1H NMR Acquisition (400 MHz, 298 K) CDCl3->Acquisition DMSOd6->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Validation Data Validation (Empirical vs. Predicted) Processing->Validation

Caption: Workflow for ^1H NMR solvent selection, acquisition, and validation of indole derivatives.

References

  • [1] Title: A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates Source: Pfizer Global Research and Development / Amazon AWS URL: [Link]

  • [2] Title: Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones Source: Arkivoc URL: [Link]

  • [4] Title: Exploring the Mechanisms of Indole-Oxadiazole Benzamide Hybrids as Tyrosinase Inhibitors: Insights from Lineweaver-Burk Plot Analysis and Computational Studies Source: ResearchGate URL: [Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 4,6-diethoxy-1H-indole-2-carboxylate

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 4,6-diethoxy-1H-indole-2-carboxylate. In the absence of direct experimental spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 4,6-diethoxy-1H-indole-2-carboxylate. In the absence of direct experimental spectra for this specific molecule in public databases, this document leverages a first-principles approach. We will deconstruct the molecule into its core functional components—the indole nucleus, the methyl ester, and the diethoxy substituents—and compare their known fragmentation behaviors to build a reliable, predictive model. This comparative methodology is a cornerstone of structural elucidation for novel compounds in research, pharmaceutical development, and medicinal chemistry.

The Scientific Imperative: Why Predictive Fragmentation Matters

In drug discovery and organic synthesis, novel molecules are synthesized daily. Full characterization is essential, and mass spectrometry is a primary tool for confirming molecular weight and deducing structure. While definitive proof often requires techniques like NMR, mass spectrometry provides the first, rapid confirmation of a successful synthesis and offers deep structural insights through its fragmentation patterns. When a reference spectrum is unavailable, a predictive understanding based on established chemical principles becomes invaluable. This guide is designed for researchers who need to interpret the mass spectrum of this, or structurally similar, substituted indole compounds.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To ensure the data is reliable and comparable, a standardized acquisition protocol is necessary. The following describes a typical method for obtaining an Electron Ionization (EI) mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile, thermally stable compounds like the target molecule.

Standard Operating Procedure: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at 250-280°C to ensure rapid volatilization. A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.

  • Gas Chromatography Separation:

    • Column: Use a standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, with a 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes. Ramp the temperature at a rate of 15°C/min up to 300°C and hold for 5 minutes. This program ensures good separation from any residual solvents or minor impurities.

  • Mass Spectrometry Detection:

    • Interface Temperature: The GC-MS transfer line should be maintained at a temperature (e.g., 280°C) to prevent condensation of the analyte.

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Ionization Energy: Standard 70 eV. At this energy, fragmentation patterns are highly reproducible and extensive libraries have been built.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of both small fragments and the molecular ion.

    • Scan Rate: A scan rate of 2-3 scans/second provides sufficient data points across the chromatographic peak.

This protocol establishes a robust and self-validating system. The reproducibility of fragmentation at 70 eV is a cornerstone of EI-MS, allowing the patterns predicted in this guide to be reliably compared with experimentally acquired data.[1]

Predicted Fragmentation Pathway for the Target Molecule

The structure of methyl 4,6-diethoxy-1H-indole-2-carboxylate (C₁₄H₁₇NO₄) has a molecular weight of 263.29 g/mol . Its fragmentation in an EI-MS experiment will be governed by the relative stabilities of the resulting ions and neutral losses, driven by the indole ring, the methyl ester, and the two ethoxy groups.

The molecular ion (M⁺˙) at m/z 263 will be the starting point for all primary fragmentation pathways. The stability of the aromatic indole system suggests the molecular ion peak should be reasonably intense.

dot graph "Predicted_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

M [label="C₁₄H₁₇NO₄\n m/z 263\n (Molecular Ion, M⁺˙)", fillcolor="#F1F3F4"]; F1 [label="C₁₃H₁₄NO₃⁺\n m/z 232", fillcolor="#F1F3F4"]; F2 [label="C₁₂H₁₂NO₄⁺\n m/z 234", fillcolor="#F1F3F4"]; F3 [label="C₁₂H₁₁NO₃⁺\n m/z 218", fillcolor="#F1F3F4"]; F4 [label="C₁₁H₁₂NO₂⁺\n m/z 204", fillcolor="#F1F3F4"]; F5 [label="C₁₀H₈NO₂⁺\n m/z 174", fillcolor="#F1F3F4"];

M -> F1 [label="- OCH₃ (31)"]; M -> F2 [label="- C₂H₅ (29)"]; F2 -> F4 [label="- C₂H₄ (28)"]; F1 -> F3 [label="- CH₂O (30)"]; // A potential rearrangement F4 -> F5 [label="- C₂H₄ (28)"]; }

Caption: Predicted major fragmentation pathways for methyl 4,6-diethoxy-1H-indole-2-carboxylate.

The primary fragmentation events are predicted to be:

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester group is a very common pathway.[2] This would result in a stable acylium ion at m/z 232 ([M - 31]⁺).

  • Loss of an ethyl radical (•C₂H₅): Alpha-cleavage at one of the ether linkages, a characteristic fragmentation for ethers, would lead to the loss of an ethyl radical.[3] This produces an ion at m/z 234 ([M - 29]⁺).

  • Loss of ethylene (C₂H₄): Following the initial loss of an ethyl radical, a common rearrangement for the remaining ethoxy group is the elimination of a neutral ethylene molecule, leading to a hydroxylated ion.[4] This would generate a fragment at m/z 206 ([M - 29 - 28]⁺). A sequential loss of two ethylene molecules from the molecular ion via rearrangement is also possible, yielding a fragment at m/z 207 .

Comparative Analysis: Building the Prediction from Known Data

To substantiate our prediction, we will compare the target molecule to simpler analogs representing its key structural features.

Comparison 1: The Indole-2-Carboxylate Core

The most direct comparison is to methyl 1H-indole-2-carboxylate (C₁₀H₉NO₂, MW = 175.18). Public spectral databases provide experimental data for this compound.[5][6]

dot graph "Analog1_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

M_A1 [label="Methyl 1H-indole-2-carboxylate\n m/z 175\n (M⁺˙)", fillcolor="#F1F3F4"]; F1_A1 [label="m/z 144\n ([M - OCH₃]⁺)", fillcolor="#F1F3F4"]; F2_A1 [label="m/z 116\n ([M - OCH₃ - CO]⁺)", fillcolor="#F1F3F4"];

M_A1 -> F1_A1 [label="- OCH₃ (31)"]; F1_A1 -> F2_A1 [label="- CO (28)"]; }

Caption: Experimental fragmentation of Methyl 1H-indole-2-carboxylate.

The observed fragmentation is a textbook example of methyl ester cleavage:

  • [M]⁺˙ at m/z 175: The molecular ion.

  • [M - 31]⁺ at m/z 144: Loss of the methoxy radical (•OCH₃) to form a stable acylium ion.[5]

  • [M - 31 - 28]⁺ at m/z 116: Subsequent loss of carbon monoxide (CO) from the acylium ion.[5]

This strongly supports our primary predicted pathway for the target molecule. The presence of the diethoxy groups will shift the masses of these core fragments, but the underlying fragmentation mechanism should remain the same.

Fragmentation Event Analog: Methyl Indole-2-carboxylate Target: Methyl 4,6-diethoxy-indole-2-carboxylate
Molecular Ion (M⁺˙) m/z 175m/z 263 (Predicted)
Loss of •OCH₃ m/z 144m/z 232 (Predicted)
Loss of •OCH₃ then CO m/z 116m/z 204 (Predicted)
Comparison 2: The Diethoxy-Substituted Aromatic Ring

To understand the behavior of the ethoxy groups, we can look at simpler aromatic ethers. A close analog is 5,6-dimethoxyindole (C₁₀H₁₁NO₂, MW = 177.20). Its mass spectrum shows a strong molecular ion at m/z 177 and a prominent base peak at m/z 162 , corresponding to the loss of a methyl radical (•CH₃).[7]

Extrapolating from the methoxy to the ethoxy group, the analogous fragmentation is the loss of an ethyl radical (•C₂H₅), which is a more favorable cleavage due to the formation of a more stable radical. A second common pathway for ethoxy groups is the elimination of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement.[2][3] The fragmentation of 1,2-diethoxybenzene serves as a simple model, showing a primary loss of C₂H₅ (m/z 137) followed by loss of CO (m/z 109), and a competing loss of C₂H₄ (m/z 138).[4]

dot graph "Analog2_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

M_A2 [label="Diethoxy-Aromatic System\n (From Target M⁺˙, m/z 263)", fillcolor="#F1F3F4"]; F1_A2 [label="m/z 234\n ([M - C₂H₅]⁺)", fillcolor="#F1F3F4"]; F2_A2 [label="m/z 235\n ([M - C₂H₄]⁺˙)", fillcolor="#F1F3F4"]; F3_A2 [label="m/z 206\n ([M - C₂H₅ - C₂H₄]⁺)", fillcolor="#F1F3F4"];

M_A2 -> F1_A2 [label="- C₂H₅ (29)"]; M_A2 -> F2_A2 [label="- C₂H₄ (28)"]; F1_A2 -> F3_A2 [label="- C₂H₄ (28)"]; }

Caption: Predicted fragmentation pathways originating from the diethoxy groups.

This comparative analysis allows us to predict the following key fragments originating from the ethoxy groups on our target molecule:

  • m/z 234: Loss of an ethyl radical (•C₂H₅) from an ethoxy group.

  • m/z 235: Loss of a neutral ethylene molecule (C₂H₄).

  • m/z 206: Sequential loss of one ethyl radical and one ethylene molecule.

  • m/z 178: Loss of both ethyl radicals followed by CO.

Summary of Predicted Mass Spectrum

By combining the analyses of the individual functional groups, we can construct a summary table of the most likely prominent ions in the EI mass spectrum of methyl 4,6-diethoxy-1H-indole-2-carboxylate.

Predicted m/z Proposed Ion Structure / Neutral Loss Origin / Rationale
263 [C₁₄H₁₇NO₄]⁺˙ Molecular Ion (M⁺˙)
234[M - C₂H₅]⁺α-cleavage of an ethoxy group. Expected to be a major fragment.
232[M - OCH₃]⁺Loss of methoxy radical from the ester. Expected to be a major fragment.
218[M - C₂H₅ - H₂O]⁺Loss of ethyl radical followed by loss of water (rearrangement).
206[M - C₂H₅ - C₂H₄]⁺Loss of ethyl radical and subsequent ethylene elimination.
204[M - OCH₃ - CO]⁺Loss of methoxy radical followed by decarbonylation.
176[m/z 204 - C₂H₄]⁺Further ethylene loss from the m/z 204 fragment.

Conclusion

This guide presents a scientifically grounded, predictive framework for interpreting the mass spectrum of methyl 4,6-diethoxy-1H-indole-2-carboxylate. By systematically analyzing the fragmentation patterns of its constituent parts through comparison with simpler, known molecules, we have identified the most probable high-abundance ions. The key predicted fragments at m/z 234 (loss of •C₂H₅) and m/z 232 (loss of •OCH₃) will be the most diagnostic peaks for confirming the structure. This comparative and deductive methodology is a powerful and essential skill for chemists and researchers, enabling confident structural analysis even in the absence of reference library data.

References

  • Cao, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry, 16(6), 853–864. Available at: [Link]

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Zhang, T., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(10), 2469. Available at: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8100. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Black, D. StC., et al. (2006). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2007(3), 15-28. Available at: [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(5), 826-832. Available at: [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(6), 753-760. Available at: [Link]

  • PubChemLite. (n.d.). 4,6-dimethoxyindole (C10H11NO2). Retrieved from [Link]

  • NIST. (n.d.). 1,2-Diethoxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Al-Obaidy, F. M. A. (2020). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). 4,6-Dimethoxy-1H-indole. Retrieved from [Link]

  • TMP Chem. (2023, June 3). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Wang, T. S., & Niu, Y. Y. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10. Available at: [Link]

  • NIST. (n.d.). 5,6-Dimethoxyindole. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

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Validation

LC-MS/MS Method Validation for Methyl 4,6-diethoxy-1H-indole-2-carboxylate: A Comparative Guide of C18 vs. Biphenyl Column Chemistries

Executive Summary The quantification of highly functionalized indole derivatives in biological matrices is a critical bottleneck in preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Methyl 4,6-diethoxy-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly functionalized indole derivatives in biological matrices is a critical bottleneck in preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Methyl 4,6-diethoxy-1H-indole-2-carboxylate (CAS: 887360-82-9)[1] presents unique bioanalytical challenges: while its diethoxy groups and methyl ester provide moderate hydrophobicity, the electron-rich indole core makes it susceptible to co-elution with endogenous matrix components when using traditional reversed-phase chromatography.

This guide provides an objective, data-driven comparison between a standard Sub-2 µm C18 column and a Core-Shell Biphenyl column for the LC-MS/MS quantification of this compound in rat plasma. By grounding our methodology in the ICH M10 Bioanalytical Method Validation Guidelines [2], we demonstrate how rational stationary phase selection directly mitigates matrix effects and ensures assay trustworthiness.

Analyte Profiling & The Chromatographic Challenge

Indole derivatives are foundational to numerous therapeutic classes, including antivirals, anti-inflammatories, and oncology drugs. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification due to its exceptional specificity and sensitivity[3].

However, standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. When analyzing polar aromatic compounds like indoles, C18 columns often fail to adequately separate the analyte from endogenous glycerophosphocholines present in plasma. In positive Electrospray Ionization (ESI+) mode, these co-eluting lipids compete for charge droplets, causing severe ion suppression (Matrix Effect) [4].

To solve this, we compare the C18 phase with a Biphenyl stationary phase. The biphenyl ligand provides orthogonal selectivity via π−π stacking and dipole-dipole interactions, which strongly interact with the electron-rich indole ring, shifting its retention time away from phospholipid suppression zones.

Column_Interaction Indole Methyl 4,6-diethoxy- 1H-indole-2-carboxylate (Electron-rich Aromatic) C18 Sub-2 µm C18 Column (Dispersive / Hydrophobic) Indole->C18 Weak Retention Biphenyl Core-Shell Biphenyl Column (π-π & Hydrophobic) Indole->Biphenyl Strong π-π Stacking Result1 Co-elution with Endogenous Lipids C18->Result1 Result2 Orthogonal Selectivity Reduced Matrix Effect Biphenyl->Result2

Fig 1: Mechanistic causality of stationary phase selection for indole derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every step of this protocol is designed to be self-validating, adhering strictly to the ICH M10 mandate that an assay must be proven "suitable for its intended purpose"[2].

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of Methyl 4,6-diethoxy-1H-indole-2-carboxylate and a stable-isotope labeled internal standard (SIL-IS) in LC-MS grade Methanol.

  • Calibration Curve: Spike blank rat plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • QC Samples: Prepare Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL) in multiple replicates (n=6).

Step 2: Sample Extraction via Supported Liquid Extraction (SLE)

Causality Check: Why SLE over Protein Precipitation (PPT)? PPT leaves high concentrations of residual phospholipids in the supernatant. SLE partitions the neutral analyte into an organic solvent while trapping polar lipids and proteins on a diatomaceous earth sorbent, providing a drastically cleaner extract.

  • Aliquot 100 µL of spiked plasma into a 96-well SLE plate.

  • Add 100 µL of 0.1% Formic Acid in water to buffer the sample, ensuring the indole remains in its neutral state for optimal partitioning.

  • Apply a brief vacuum (-3 inHg) to load the sample onto the sorbent. Wait 5 minutes.

  • Elute the analyte using 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI+ mode, Multiple Reaction Monitoring (MRM).

  • Transitions: Analyte m/z 264.1 204.1; IS m/z 271.1 211.1.

ICH M10 Method Validation Workflow

ICH_M10_Workflow A Method Development (Analyte Tuning & LC Optimization) B Sample Preparation (SLE Extraction) A->B C LC-MS/MS Acquisition (MRM Mode) B->C D ICH M10 Validation C->D E Selectivity & Specificity (Blank Matrix < 20% LLOQ) D->E F Calibration Curve (Linearity: R² > 0.99) D->F G Accuracy & Precision (±15%, ±20% LLOQ) D->G H Matrix Effect & Recovery (IS-Normalized CV < 15%) D->H

Fig 2: Bioanalytical method validation workflow mapped to ICH M10 regulatory criteria.

Comparative Data Analysis

Table 1: Chromatographic Performance Comparison

The Biphenyl column demonstrated superior retention and peak shape. The π−π interactions delayed the elution of Methyl 4,6-diethoxy-1H-indole-2-carboxylate, successfully resolving it from the solvent front and early-eluting polar matrix components.

ParameterSub-2 µm C18 Column (1.7 µm, 50 x 2.1 mm)Core-Shell Biphenyl Column (2.6 µm, 50 x 2.1 mm)
Retention Time (Rt) 1.45 min2.68 min
Peak Asymmetry (Tf) 1.4 (Tailing observed)1.05 (Highly symmetrical)
Theoretical Plates (N) ~8,500~12,200
Backpressure 8,500 psi4,200 psi
Table 2: ICH M10 Validation Metrics (Rat Plasma)

According to ICH M10, the accuracy of QCs must be within ±15% of the nominal value, and precision (CV%) must not exceed 15%[2]. Furthermore, the IS-normalized matrix factor should be consistent across different matrix lots. The Biphenyl column easily met all criteria, whereas the C18 column suffered from severe matrix suppression, leading to validation failure at the Low QC level.

Validation ParameterMetricC18 Column ResultsBiphenyl Column ResultsICH M10 Status (Biphenyl)
Linearity (R²) 1.0 – 1000 ng/mL0.985 (Non-linear at low end)0.998PASS
Accuracy (Low QC) % Bias (n=6)-22.4%-4.1%PASS
Accuracy (High QC) % Bias (n=6)-12.1%+2.3%PASS
Precision (Low QC) % CV (n=6)18.5%4.8%PASS
Matrix Effect (MF) Absolute MF %45% (Severe Suppression)92% (Minimal Suppression)PASS
Extraction Recovery % Recovery82%84%PASS

Conclusion & Recommendations

For the LC-MS/MS quantification of Methyl 4,6-diethoxy-1H-indole-2-carboxylate , relying solely on hydrophobic retention (C18) is insufficient due to the compound's susceptibility to matrix-induced ion suppression.

Recommendation: Drug development professionals should adopt Core-Shell Biphenyl columns coupled with Supported Liquid Extraction (SLE) for the bioanalysis of indole derivatives. As demonstrated by the experimental data, the orthogonal π−π stacking mechanism selectively retains the electron-rich indole core, shifting it out of the phospholipid suppression zone. This self-validating system not only improves peak symmetry but ensures strict compliance with ICH M10 guidelines for accuracy, precision, and matrix effect evaluation.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids National Center for Biotechnology Information (PMC) URL:[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues National Center for Biotechnology Information (PMC) URL:[Link]

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